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molecular formula C9H9NO5 B8815308 4-Methoxy-3-nitrophenyl acetate CAS No. 39653-87-7

4-Methoxy-3-nitrophenyl acetate

Cat. No. B8815308
M. Wt: 211.17 g/mol
InChI Key: XUZGGGXQVSZPDD-UHFFFAOYSA-N
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Patent
US05082847

Procedure details

One mole of 4-methoxy-phenol in a mixture of 300 ml acetic anhydride and 300 ml acetic acid was refluxed for 12 hours. After cooling, 54 ml of nitric acid (1.3 equivalents, fuming nitric acid, d=1.52) was added dropwise at room temperature. The temperature rose to about 70° C. and nitrous vapors appeared. After completion of the addition the mixture was left under stirring for 2 hours to give 4-methoxy-3-nitrophenyl acetate as a precipitate. Isopropyl ether (300 ml) was added and the mixture was cooled to 0° C. The precipitated material was collected and dried, giving 190 g (yield=90%), m.p. 116° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=CC(O)=[CH:5][CH:4]=1.[N+:10]([O-:13])(O)=[O:11].[C:14]([O:17][C:18](=[O:20])[CH3:19])(=O)[CH3:15]>C(O)(=O)C>[C:18]([O:17][C:14]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[C:8]([N+:10]([O-:13])=[O:11])[CH:15]=1)(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
54 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
rose to about 70° C.
ADDITION
Type
ADDITION
Details
After completion of the addition the mixture
WAIT
Type
WAIT
Details
was left

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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